4-(3-Fluorophenyl)-3-methyl-1H-pyrazole
Overview
Description
Scientific Research Applications
Synthesis Techniques
- The synthesis of various pyrazole compounds, including those with fluorophenyl groups, has been studied. For instance, Loh et al. (2013) demonstrated the preparation of pyrazole compounds by condensing chalcones with hydrazine hydrate, analyzing their crystal structures via X-ray single crystal structure determination (Loh et al., 2013).
Structural Characterization
- Kariuki et al. (2021) synthesized and characterized isostructural pyrazole derivatives, analyzing their crystal structures using single crystal diffraction (Kariuki et al., 2021).
- Another study by Yamuna et al. (2014) focused on the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole, revealing insights into its tautomeric forms and intermolecular interactions (Yamuna et al., 2014).
Potential Therapeutic Applications
- Thangarasu et al. (2019) explored the synthesis of novel pyrazole derivatives and their potential as antioxidants, anti-breast cancer, and anti-inflammatory agents. They conducted in silico, in vitro, and cytotoxicity validations to determine the drug efficacy of these compounds (Thangarasu et al., 2019).
- Sunil et al. (2010) investigated the antioxidant and anticancer properties of triazolo-thiadiazoles, including a compound with a 4-fluorophenyl pyrazole structure, demonstrating significant cytotoxic effects on hepatocellular carcinoma cells (Sunil et al., 2010).
- Koç et al. (2014) synthesized and evaluated pyrazole derivatives for their monoamine oxidase (MAO) inhibitory activity, revealing potential applications in treating neurological disorders (Koç et al., 2014).
properties
IUPAC Name |
4-(3-fluorophenyl)-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCKCWQWFQNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-3-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.